Cas no 10111-14-5 (Phosphonium,1,4-phenylenebis[triphenyl-, dibromide (9CI))

Phosphonium,1,4-phenylenebis[triphenyl-, dibromide (9CI) structure
10111-14-5 structure
Product Name:Phosphonium,1,4-phenylenebis[triphenyl-, dibromide (9CI)
CAS No:10111-14-5
MF:C42H34Br2P2
MW:760.474891185761
CID:151398
PubChem ID:202325
Update Time:2025-04-19

Phosphonium,1,4-phenylenebis[triphenyl-, dibromide (9CI) Chemical and Physical Properties

Names and Identifiers

    • triphenyl-(4-triphenylphosphaniumylphenyl)phosphanium,dibromide
    • [p-Ph3PC6H4PPh3]Br2
    • 1,4-Bis-(triphenyphosphonio)-benzol-dibromid
    • 1,4-Phenylene-bis(triphenylphosphonium) dibromide
    • AC1L48BG
    • benzene-1,4-diylbis(triphenylphosphonium) dibromide
    • CTK3J9550
    • Hexa-P-phenyl-P,P'-p-phenylen-di-phosphonium, Dibromid
    • hexa-P-phenyl-P,P'-p-phenylene-di-phosphonium, dibromide
    • LS-106934
    • Phosphonium, 1,4-phenylenebis(triphenyl-, dibromide
    • 10111-14-5
    • NSC 167843
    • 1,4-Phenylenebis(triphenylphosphonium) bromide
    • CHEMBL3391841
    • Phosphonium,1,4-phenylenebis[triphenyl-, dibromide (9CI)
    • Inchi: 1S/C42H34P2.2BrH/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40;;/h1-34H;2*1H/q+2;;/p-2
    • InChI Key: OWXLIKHDYOONAW-UHFFFAOYSA-L
    • SMILES: [Br-].[Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(=CC=1)[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 600.21382
  • Monoisotopic Mass: 758.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 8
  • Complexity: 661
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 0
  • LogP: 3.92940
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